molecular formula C23H26N2O4 B11501947 5-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol

5-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol

Cat. No.: B11501947
M. Wt: 394.5 g/mol
InChI Key: NJPVIOQQGAERBP-UHFFFAOYSA-N
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Description

  • The diethoxy groups are typically introduced via alkylation reactions using ethyl iodide or similar reagents.
  • The methoxy group can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Scaling up the reactions: while maintaining strict control over reaction conditions.

    Purification steps: such as recrystallization or chromatography to isolate the desired product.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol typically involves multiple steps:

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The compound can undergo oxidation reactions, particularly at the phenolic and dihydropyrrolo moieties.
    • Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
  • Reduction

    • Reduction reactions can target the benzodiazepine ring or the dihydropyrrolo structure.
    • Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
  • Substitution

    • Electrophilic aromatic substitution reactions can occur on the phenolic ring.
    • Reagents such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid) can be used under controlled conditions.

Common Reagents and Conditions

    Oxidizing Agents: KMnO4, CrO3

    Reducing Agents: NaBH4, LiAlH4

    Substitution Reagents: Halogens, nitric acid

Major Products

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of fully reduced benzodiazepine derivatives.

    Substitution: Halogenated or nitrated phenolic derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Novel Derivatives: The compound serves as a precursor for synthesizing various derivatives with potential pharmacological activities.

Biology

    Biological Assays: Used in biological assays to study its effects on cellular processes and pathways.

Medicine

    Therapeutic Potential: Investigated for its potential as an anti-inflammatory, anti-cancer, or neuroprotective agent.

Industry

    Pharmaceutical Development: Utilized in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 5-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol involves interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or ion channels involved in various biological processes.

    Pathways: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Features : The presence of both diethoxy and methoxy groups along with the fused pyrrolo-benzodiazepine structure makes it unique.
  • Pharmacological Profile : Its specific interactions and effects on biological systems may differ from other similar compounds, offering unique therapeutic potentials.

This detailed overview provides a comprehensive understanding of 5-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

IUPAC Name

5-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-2-methoxyphenol

InChI

InChI=1S/C23H26N2O4/c1-4-28-21-12-16-14-24-23(15-8-9-20(27-3)19(26)11-15)17-7-6-10-25(17)18(16)13-22(21)29-5-2/h6-13,23-24,26H,4-5,14H2,1-3H3

InChI Key

NJPVIOQQGAERBP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)CNC(C3=CC=CN32)C4=CC(=C(C=C4)OC)O)OCC

Origin of Product

United States

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